Product packaging for Meclizine-d8 Dihydrochloride(Cat. No.:)

Meclizine-d8 Dihydrochloride

Cat. No.: B12422477
M. Wt: 399.0 g/mol
InChI Key: OCJYIGYOJCODJL-AZGHYOHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meclizine-d8 Dihydrochloride is a chemically defined stable isotope-labeled compound, provided as a high-purity reference standard. This compound is essential for quantitative analysis in pharmaceutical research and development, specifically serving as an internal standard for Liquid Chromatography-Mass Spectrometry (LC-MS) applications to ensure accurate and reliable measurement of non-labeled Meclizine (API) . The deuterium (D8) label, located on the piperazine ring, provides the molecular mass shift necessary for precise discrimination from the native analyte, thereby minimizing analytical interference and improving data integrity . Its primary applications include analytical method development, method validation (AMV), and rigorous Quality Control (QC) procedures during both the synthesis and formulation stages of drug development . Furthermore, this standard ensures traceability and compliance with major pharmacopeial guidelines (such as USP and EP), making it a vital tool for regulatory submissions . Every batch of this compound is fully characterized and accompanied by a Certificate of Analysis to guarantee its quality, purity, and isotopic enrichment . The compound is offered with the CAS Registry Number 1246816-06-7 . This product is intended for research use only and is strictly not approved for diagnostic or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27ClN2 B12422477 Meclizine-d8 Dihydrochloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H27ClN2

Molecular Weight

399.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(3-methylphenyl)methyl]piperazine

InChI

InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/i14D2,15D2,16D2,17D2

InChI Key

OCJYIGYOJCODJL-AZGHYOHESA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CC2=CC=CC(=C2)C)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)([2H])[2H])[2H]

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Synthesis and Isotopic Characterization of Meclizine D8 Dihydrochloride

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex organic molecules is a critical process in medicinal chemistry and drug development. Deuteration can enhance a drug's metabolic stability or serve as a tool for mechanistic studies and quantitative analysis. Several strategies exist for incorporating deuterium, ranging from using deuterated starting materials to late-stage functionalization.

Common approaches include:

Synthesis from Deuterated Precursors: This is often the most straightforward and selective method. A commercially available or specially synthesized small molecule already containing deuterium is used as a building block in the total synthesis of the target molecule. This ensures the deuterium atoms are in a precise, predetermined location.

Catalytic Hydrogen Isotope Exchange (HIE): This method involves the direct replacement of hydrogen atoms with deuterium on a pre-existing molecule. It is an atom-economical approach often catalyzed by transition metals like iridium, palladium, or ruthenium. The regioselectivity of HIE can be controlled by directing groups within the substrate.

Reductive Deuteration: Unsaturated functional groups like alkenes, alkynes, or carbonyls can be reduced using deuterium-donating reagents such as deuterium gas (D2) with a catalyst, or deuterated metal hydrides like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4).

Photoredox-Mediated Deuteration: A modern approach that uses visible light and a photocatalyst to generate radical intermediates, which then incorporate deuterium from a source like deuterated water (D2O). nih.gov This method is valued for its mild reaction conditions and ability to target specific C-H bonds, such as those alpha to an amine. nih.govnih.gov

Synthetic Pathways for Meclizine-d8 Dihydrochloride (B599025)

The designated structure of Meclizine-d8 is 1-[(4-chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8, dihydrochloride. caymanchem.com This nomenclature indicates that all eight deuterium atoms are located on the carbon atoms of the piperazine (B1678402) ring. This specific labeling pattern strongly suggests that the most efficient and selective synthetic route involves the use of a deuterated precursor, namely Piperazine-d8.

A plausible and industrially scalable synthesis mirrors the known synthesis of unlabeled meclizine (B1204245), which typically involves a two-step process. google.com

Step 1: Synthesis of an Intermediate. The synthesis can proceed by first reacting piperazine with either m-methylbenzyl chloride or 4-chlorobenzhydryl chloride.

Step 2: Final Coupling. The resulting intermediate is then reacted with the second electrophile to yield the final meclizine base.

For the synthesis of Meclizine-d8, the key modification is the substitution of standard piperazine with Piperazine-d8. The synthesis of Piperazine-d8 itself is typically achieved through a catalytic exchange process where piperazine is treated with deuterium gas at high pressure and temperature in the presence of a transition metal catalyst like palladium on carbon (Pd/C). smolecule.com

Piperazine-d8 is reacted with 1-(chloromethyl)-3-methylbenzene to form 1-[(3-methylphenyl)methyl]piperazine-d8.

This intermediate is then coupled with 1-chloro-4-(chlorophenylmethyl)benzene to yield the Meclizine-d8 free base.

Finally, the base is treated with hydrochloric acid (or ideally, deuterium chloride in a deuterated solvent to prevent back-exchange) to produce Meclizine-d8 Dihydrochloride.

Catalytic Deuteration Methodologies

While the use of a deuterated building block like Piperazine-d8 is the most direct route, other catalytic methods could theoretically be applied as late-stage deuteration strategies, although with potential challenges in selectivity. Transition-metal catalysts are capable of activating C-H bonds for hydrogen isotope exchange. For a molecule like meclizine, which contains multiple types of C-H bonds (aromatic, benzylic, and aliphatic), achieving selective deuteration only on the piperazine ring would be challenging.

Catalytic HIE often relies on directing groups to achieve regioselectivity. In meclizine, the nitrogen atoms of the piperazine ring could direct a catalyst to the adjacent C-H bonds (the α-amino positions), making this a potential, though likely less specific, alternative to using fully deuterated piperazine from the start.

Photoredox-Mediated Isotope Exchange Approaches

Photoredox catalysis has emerged as a powerful tool for the deuteration of C-H bonds alpha to nitrogen atoms in amines. nih.govnih.gov This method involves the single-electron oxidation of the amine to form a radical cation, followed by deprotonation to generate an α-amino radical. princeton.edu This radical can then be trapped by a deuterium atom donor, which is often a thiol catalyst in equilibrium with a deuterium source like D2O. princeton.edu

Applying this to meclizine, a photoredox-mediated approach could selectively deuterate the four C-H bonds adjacent to the nitrogen atoms within the piperazine ring. nih.gov However, to achieve the exhaustive deuteration found in Meclizine-d8 (eight deuterium atoms), this method would need to be highly efficient and capable of exchanging all protons on the piperazine ring, which may require harsh conditions or result in incomplete labeling. Therefore, it is less practical for producing the specific d8 isotopologue compared to the synthetic route using Piperazine-d8.

Optimization of Deuteration Efficiency and Selectivity

For the most plausible synthetic route using Piperazine-d8, optimization focuses on two key areas: the purity of the starting material and the conditions of the subsequent coupling reactions.

Purity of Piperazine-d8: The isotopic purity of the final Meclizine-d8 is fundamentally limited by the isotopic purity of the Piperazine-d8 starting material. The catalytic deuteration of piperazine must be optimized (e.g., catalyst loading, temperature, pressure, and reaction time) to maximize the incorporation of deuterium and minimize the presence of lower isotopologues (d1-d7). smolecule.com

Reaction Conditions: The coupling reactions to build the meclizine molecule must be conducted under conditions that prevent any H/D back-exchange. This typically involves using aprotic solvents and ensuring that all reagents are anhydrous. During the final salt formation step, using deuterium chloride (DCl) in a deuterated solvent like D2O is preferable to using aqueous HCl to avoid any potential loss of deuterium from the final product.

Isotopic Purity and Enrichment Assessment

Determining the isotopic purity of this compound is crucial for its use as an analytical standard. The key parameter is the percentage of deuterium incorporation and the distribution of different deuterated species (isotopologues).

Mass Spectrometry for Deuterium Content Determination

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is the primary technique for assessing isotopic purity. nih.govrsc.org The method relies on the precise mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u).

The process involves:

Full Scan Mass Spectrum: A high-resolution mass spectrum of the sample is acquired. The instrument's high resolving power allows for the separation and detection of the molecular ions of the unlabeled compound (d0) and all deuterated isotopologues (d1 through d8).

Isotopologue Distribution: The relative abundance of each isotopologue's ion peak is measured. nih.gov For Meclizine-d8, the most abundant peak should correspond to the molecule containing eight deuterium atoms.

Calculation of Isotopic Purity: The isotopic purity is calculated based on the relative intensities of the ion peaks. It is often expressed as the percentage of the desired deuterated species relative to the sum of all detected isotopologues.

The following table illustrates a hypothetical mass spectrometry result for a batch of Meclizine-d8, showing the distribution of isotopologues.

IsotopologueDescriptionRelative Abundance (%)
d0-MeclizineUnlabeled0.1
d1-Meclizine1 Deuterium0.1
d2-Meclizine2 Deuterium0.2
d3-Meclizine3 Deuterium0.3
d4-Meclizine4 Deuterium0.5
d5-Meclizine5 Deuterium0.8
d6-Meclizine6 Deuterium1.5
d7-Meclizine7 Deuterium4.5
d8-Meclizine8 Deuterium92.0

Nuclear Magnetic Resonance Spectroscopy for Labeling Site Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for confirming the successful and specific incorporation of deuterium atoms into the molecular structure of this compound. In ¹H NMR (proton NMR) spectroscopy, the signal corresponding to a proton will be absent if that proton has been substituted with a deuterium atom.

For this compound, the deuterium labels are specifically located on the piperazine ring at positions 2, 3, 5, and 6. Consequently, a comparison of the ¹H NMR spectrum of this compound with that of its non-deuterated counterpart (Meclizine Dihydrochloride) would show a significant reduction or complete absence of signals corresponding to the piperazine ring protons. The protons on the aromatic rings and the methyl and methylene (B1212753) bridges attached to the piperazine nitrogen atoms remain, providing signals that confirm the integrity of the rest of the molecular structure.

Table 1: Comparative ¹H NMR Data for Meclizine vs. Meclizine-d8 This table presents expected chemical shifts (δ) in ppm. Actual values may vary based on solvent and experimental conditions.

Proton Assignment Expected δ (ppm) for Meclizine Observed δ (ppm) for Meclizine-d8 Comment
Aromatic Protons7.10 - 7.507.10 - 7.50Signals from phenyl, chlorophenyl, and methylphenyl rings are present.
-CH- (Benzylic)~4.30~4.30Signal for the proton on the chiral carbon is present.
-CH₂- (Benzyl)~3.50~3.50Signal for the methylene bridge protons is present.
Piperazine Protons (-CH₂-)~2.50 - 2.70AbsentAbsence of these signals confirms deuteration at positions 2,3,5,6 of the piperazine ring.
-CH₃ (Methyl)~2.30~2.30Signal for the methyl group proton is present.

The conformity of the NMR spectrum with these expectations provides high confidence in the location of the isotopic labels.

Chromatographic Purity Evaluation of Deuterated Standards

The chemical purity of this compound is essential for its function as an internal standard. High-Performance Liquid Chromatography (HPLC) is the standard method employed for this evaluation. The analysis is designed to separate the main compound from any potential impurities, including starting materials, by-products from the synthesis, or degradation products.

A typical analysis utilizes a reverse-phase HPLC system with UV detection. The method parameters are optimized to achieve a sharp, symmetrical peak for the main compound, well-resolved from any other signals. Purity is generally reported as a percentage of the total peak area. For high-quality deuterated standards, the chemical purity is typically expected to be ≥99%.

Table 2: Example HPLC Method for Purity Analysis of this compound This table is based on typical methods for analyzing meclizine and related compounds.

Parameter Condition
Chromatographic System Agilent HPLC Model-1200 or equivalent
Column C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., 0.2% Triethylamine, pH adjusted to 3.0 with Ortho-phosphoric acid) and an organic solvent (e.g., Methanol or Acetonitrile).
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 229 nm
Column Temperature Ambient or controlled (e.g., 25°C)
Typical Purity Specification ≥99%

The results from the HPLC analysis confirm that the standard is free from significant chemical impurities that could otherwise interfere with its use in quantitative assays.

Advanced Analytical Methodologies Utilizing Meclizine D8 Dihydrochloride

Role of Deuterated Internal Standards in Quantitative Bioanalysis

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential for controlling and correcting variability throughout the analytical process, including sample extraction, injection volume, and instrument response. aptochem.com Stable isotope-labeled (SIL) internal standards, such as Meclizine-d8 Dihydrochloride (B599025), are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. scispace.comnih.gov This near-identical behavior is paramount for providing the most accurate measurement of an analyte's concentration.

The use of Meclizine-d8 Dihydrochloride is founded on the principle of Isotope Dilution Mass Spectrometry (IDMS). up.ac.za IDMS is a highly accurate quantification technique where a known amount of an isotopically enriched standard (the "spike"), like Meclizine-d8, is added to a sample containing an unknown amount of the natural, unlabeled analyte (Meclizine). wikipedia.orgosti.gov

The core principle is that the labeled and unlabeled versions of the molecule behave identically during sample preparation and analysis. rsc.org After the standard is added and thoroughly mixed with the sample, the mixture is analyzed by a mass spectrometer. The instrument measures the ratio of the isotopically labeled standard to the unlabeled analyte. britannica.com Since the amount of added standard is known, the initial concentration of the analyte in the sample can be calculated with high precision based on the measured ratio. up.ac.za This method effectively transforms the measurement from an absolute signal intensity, which can be variable, to a highly stable ratio of two signals.

Biological samples such as plasma or urine are complex mixtures containing numerous endogenous compounds. These compounds can co-elute with the target analyte during chromatographic separation and interfere with the ionization process in the mass spectrometer's source. longdom.org This interference, known as the "matrix effect," can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, resulting in inaccurate quantification. waters.comresearchgate.net

A deuterated internal standard like Meclizine-d8 is the most effective tool to compensate for these matrix effects. kcasbio.com Because it co-elutes with the unlabeled Meclizine (B1204245) and has the same ionization efficiency, it experiences the exact same degree of ion suppression or enhancement. longdom.org Consequently, while the absolute signal of both the analyte and the internal standard may fluctuate, the ratio of their signals remains constant and accurate. kcasbio.com This normalization is the key reason why SIL internal standards are superior to using structural analogs, which may have different retention times or ionization characteristics and thus be affected differently by the matrix. scispace.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Developing a robust LC-MS/MS method is crucial for the successful use of this compound in quantifying Meclizine. This involves optimizing both the chromatographic separation and the mass spectrometric detection to ensure sensitivity, selectivity, and speed. mdpi.com

The goal of chromatography is to separate the analyte and its internal standard from other components in the sample matrix to minimize interference. For Meclizine and its deuterated analog, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed.

Key parameters that are optimized include:

Analytical Column: C18 columns are frequently used for the separation of Meclizine. nih.govnih.gov

Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. nih.govtandfonline.com

Flow Rate: The speed at which the mobile phase passes through the column is optimized to achieve good separation in a reasonable amount of time. tandfonline.com

Gradient Elution: The proportion of organic solvent in the mobile phase may be increased over the course of the analysis to ensure that all compounds of interest are eluted efficiently. nih.gov

It is important to note the potential for a "chromatographic deuterium (B1214612) effect," where the deuterated standard may elute slightly earlier or later than the unlabeled analyte due to minor differences in physicochemical properties. waters.comnih.gov While this effect is usually small, it must be assessed during method development to ensure that both compounds are subjected to the same matrix effects at the point of elution. scispace.com

Table 1: Example Liquid Chromatography Parameters for Meclizine Analysis
ParameterExample ConditionReference
ColumnPhenomenex® lux cellulose (B213188) 1 C18 (250 mm × 4.6 mm, 5 µm) nih.govtandfonline.com
Mobile PhaseAcetonitrile: 5 mM Ammonium Formate (pH 5.5 with Formic Acid) (90:10 v/v) nih.govtandfonline.com
Alternate Mobile PhaseAcetonitrile and 0.2% Formic Acid containing 2mM Amino Acetate nih.gov
Flow Rate0.4 mL/min nih.govtandfonline.com
DetectionMass Spectrometry (SCAN mode) tandfonline.com

Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. lcms.cz

Multiple Reaction Monitoring (MRM): This is the most common technique used for quantification in bioanalysis with tandem quadrupole mass spectrometers. nih.govlcms.cz In MRM, the first quadrupole (Q1) is set to isolate the protonated molecular ion (the precursor ion) of Meclizine, which has a mass-to-charge ratio (m/z) of 391.7. tandfonline.com This precursor ion is then fragmented in the second quadrupole (q2), and the third quadrupole (Q3) is set to detect a specific, characteristic fragment ion (the product ion). A separate MRM transition is monitored for the Meclizine-d8 internal standard. This two-stage filtering process is highly specific and significantly reduces background noise, leading to very low limits of quantification. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can also be used. These instruments measure the m/z of ions with very high accuracy, allowing the analyte to be distinguished from interfering compounds with the same nominal mass. While often used for screening and identification of unknown compounds, HRMS can also be applied for quantitative analysis, offering excellent selectivity.

Table 2: Example Mass Spectrometric Parameters for Meclizine
ParameterDescriptionExample Value (m/z)Reference
Ionization ModePositive Electrospray Ionization (ESI+)N/A nih.gov
Precursor Ion (Meclizine)The protonated molecular ion [M+H]⁺ isolated in Q1.391.7 tandfonline.com
Precursor Ion (Meclizine-d8)The protonated molecular ion of the deuterated standard.~399.7
Product Ion (Meclizine)A specific fragment ion selected in Q3 for monitoring.(Value is instrument and optimization dependent)

Method Validation Criteria for Deuterated Reference Standards

Before a bioanalytical method can be used to analyze samples from clinical or preclinical studies, it must undergo a rigorous validation process to demonstrate its reliability, as outlined by regulatory bodies like the European Medicines Agency (EMA). europa.eu When using a deuterated internal standard, specific validation criteria must be met.

Key validation parameters include:

Selectivity: The method must demonstrate that it can differentiate the analyte and internal standard from endogenous matrix components. Blank samples from multiple sources are tested to ensure no significant interference is present at the retention times of the analyte and internal standard. europa.eu

Lower Limit of Quantification (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. europa.eu For Meclizine, LLOQ values as low as 0.5 ng/mL have been reported. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are typically assessed at the LLOQ and at low, medium, and high concentration quality control (QC) samples. europa.eunih.gov

Calibration Curve: The method's response must be linear over the expected concentration range of the samples. A correlation coefficient (r²) of >0.99 is typically required. nih.govnih.gov

Matrix Effect: While the deuterated standard is used to compensate for matrix effects, the effect itself should still be investigated to ensure consistency across different sources of the biological matrix. europa.eu

Stability: The stability of Meclizine must be evaluated in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage) to ensure that the concentration does not change between sample collection and analysis. nih.goveuropa.eu

Internal Standard Purity: A critical consideration is the purity of the deuterated reference standard. The material must be checked for the presence of any unlabeled Meclizine, as this impurity would artificially inflate the measured analyte concentration and lead to inaccurate results. tandfonline.com

Table 3: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria
ParameterDescriptionTypical Acceptance CriteriaReference
AccuracyCloseness of mean test results to the true concentration.Within ±15% of nominal value (±20% at LLOQ). europa.eu
PrecisionVariability of replicate measurements (expressed as CV%).≤15% CV (≤20% at LLOQ). europa.eu
SelectivityNo significant interference at the retention time of the analyte and IS.Response in blank samples <20% of LLOQ response. europa.eu
Linearity (r²)Correlation coefficient of the calibration curve.≥0.99 nih.govnih.gov
StabilityAnalyte concentration change under defined conditions.Within ±15% of the initial concentration. europa.eu

Evaluation of Selectivity and Robustness in Complex Biological Matrices

Selectivity: Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or concomitant medications. In LC-MS/MS analysis, selectivity is achieved through a combination of chromatographic separation and the specific detection of precursor-to-product ion transitions for both meclizine and its deuterated internal standard, this compound. The use of a stable isotope-labeled internal standard is particularly advantageous as it co-elutes with the analyte, providing the most effective compensation for matrix-induced ionization suppression or enhancement.

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. The use of an internal standard like this compound contributes to the robustness of the method by minimizing the impact of slight variations in factors such as mobile phase composition, flow rate, and column temperature on the final quantitative result. A robust method for meclizine analysis was validated as per ICH guidelines, indicating its reliability for routine use. nih.gov

Other Analytical Techniques for Complementary Research (e.g., Gas Chromatography-Mass Spectrometry)

While LC-MS/MS is the predominant technique for the quantification of drugs like meclizine in biological fluids due to its high sensitivity and specificity, Gas Chromatography-Mass Spectrometry (GC-MS) can serve as a complementary technique. For a compound to be suitable for GC-MS analysis, it must be volatile and thermally stable. Meclizine may require derivatization to increase its volatility and improve its chromatographic properties.

In a GC-MS method, this compound would also be an ideal internal standard. It would have nearly identical chromatographic retention time and fragmentation patterns in the mass spectrometer as the non-deuterated meclizine, but with a different mass-to-charge ratio for its molecular and fragment ions due to the presence of deuterium atoms. This allows for clear differentiation and accurate quantification. A study on the quantification of meclizine in human plasma has been successfully performed using GC-MS with a pentadeuterated meclizine as an internal standard, demonstrating the feasibility of this approach. europa.eu This method showed linear results over a concentration range of 5-200 ng/ml. europa.eu

Applications of Meclizine D8 Dihydrochloride in Pharmacokinetic Investigations

Utilization as a Tracer in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Stable isotope-labeled compounds like Meclizine-d8 Dihydrochloride (B599025) are instrumental in ADME studies. By administering the deuterated compound, researchers can differentiate it from its non-deuterated counterpart within a biological system. This allows for the precise tracking of the drug's journey through the body, providing clear insights into its metabolic fate. While specific ADME tracer studies focusing on Meclizine-d8 as the primary investigational compound are not extensively published, its use as an internal standard in pharmacokinetic studies of Meclizine (B1204245) provides a foundational understanding of its role. The principles of using deuterated compounds as tracers are well-established in pharmaceutical research.

In vitro models are crucial for predicting a drug's pharmacokinetic profile early in the development process. Key assays include hepatocyte stability and cell-based permeability assays.

Hepatocyte Stability Assays: These assays use liver cells to evaluate the metabolic stability of a compound. The liver is the primary site of drug metabolism, and these studies help estimate a drug's intrinsic clearance. domainex.co.ukcreative-bioarray.com Studies on the non-deuterated form, Meclizine, have identified the cytochrome P450 enzyme CYP2D6 as the dominant enzyme responsible for its metabolism. nih.govnih.govfda.gov In a typical hepatocyte stability assay, Meclizine-d8 Dihydrochloride would be used as an internal standard to accurately quantify the depletion of the parent Meclizine over time. The stability of Meclizine in such an assay would be determined by incubating it with hepatocytes and measuring its concentration at various time points. The use of Meclizine-d8 ensures that any variability in sample processing and analysis is accounted for, leading to more reliable data.

Time Point (minutes)Meclizine Concentration (µM)Meclizine-d8 (Internal Standard) Peak AreaCalculated % Remaining
01.00550,000100%
150.85545,00085%
300.72552,00072%
600.51548,00051%
900.35551,00035%
1200.24549,00024%
Hypothetical Data Table: Hepatocyte Stability of Meclizine

Permeability Assays: Assays using cell lines like Caco-2 are the industry standard for predicting the intestinal absorption of orally administered drugs. nih.govnih.gov These cells form a monolayer that mimics the intestinal epithelial barrier. The rate at which a compound crosses this barrier is a key indicator of its potential for oral absorption. In these assays, this compound would serve as the internal standard for the quantification of Meclizine that has permeated the Caco-2 cell monolayer. This allows for the determination of the apparent permeability coefficient (Papp), a critical parameter in the Biopharmaceutics Classification System (BCS).

CompoundDirectionInitial Concentration (µM)Flux (nmol/cm²/s)Apparent Permeability (Papp) (10⁻⁶ cm/s)
MeclizineApical to Basolateral100.55.0
MeclizineBasolateral to Apical101.515.0
Hypothetical Data Table: Caco-2 Permeability of Meclizine

Assessment of Drug Exposure and Pharmacokinetic Parameters through Stable Isotope Methods

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This is due to the ability of the deuterated standard to mimic the analyte of interest during sample extraction, chromatography, and ionization, thereby correcting for any potential matrix effects or variability in the analytical process.

A validated LC-MS/MS method for the quantification of Meclizine in human plasma would typically involve the addition of a known concentration of this compound to the plasma samples. Following extraction and analysis, the ratio of the peak area of Meclizine to that of Meclizine-d8 is used to determine the concentration of Meclizine in the original sample. This approach ensures high precision and accuracy, which are critical for regulatory submissions. Research has documented the synthesis of pentadeuterated meclizine for use as an internal standard in a gas chromatography-mass spectrometry (GC-MS) method to quantify meclizine in human plasma.

ParameterValue
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Linearity Range0.5 - 200 ng/mL
Intra-day Precision (%CV)< 7.15%
Inter-day Precision (%CV)< 12.92%
Accuracy99.2% - 102.7%
Table: Bioanalytical Method Validation Parameters for Meclizine using a Deuterated Internal Standard (Illustrative Data) nih.gov

Deuterium-Labeled Pharmacokinetic Studies in Pre-clinical Development

Deuterium (B1214612) labeling is a strategic tool in pre-clinical drug development to enhance the pharmacokinetic properties of a drug candidate. researchgate.netnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism if the deuteration occurs at a site of metabolic attack. This is known as the kinetic isotope effect. juniperpublishers.com By slowing down metabolism, deuteration can potentially lead to:

Increased drug exposure (higher AUC)

Longer elimination half-life

Reduced formation of potentially toxic metabolites

While specific preclinical studies on the pharmacokinetic benefits of deuterating Meclizine are not widely published, the principles of this approach are well-documented for other drugs. nih.govbioscientia.de Given that Meclizine is metabolized by the polymorphic enzyme CYP2D6, a deuterated version could potentially offer a more consistent pharmacokinetic profile across individuals with different metabolic capacities. nih.gov Such a "deuterium switch" could lead to a new chemical entity with improved therapeutic properties. bioscientia.de

Role of Meclizine D8 Dihydrochloride in Elucidating Metabolic Pathways

Identification and Characterization of Meclizine (B1204245) Metabolites using Deuterated Analogs

The process of metabolite identification is a critical step in drug development, aimed at understanding the biotransformation of a drug candidate. wuxiapptec.com The use of stable isotope-labeled compounds like Meclizine-d8 Dihydrochloride (B599025) significantly enhances the efficiency and confidence of this process, particularly when coupled with high-resolution mass spectrometry (HRMS). evotec.comresearchgate.net

When a mixture of Meclizine and Meclizine-d8 is incubated in a metabolic system (such as human liver microsomes), any resulting metabolites will appear as distinct doublet peaks in the mass spectrum. The non-deuterated metabolite and its deuterated counterpart will have a mass difference corresponding to the number of deuterium (B1214612) atoms retained, in this case, up to 8 atomic mass units (amu). This "isotope signature" allows for the rapid and unambiguous identification of drug-related material in a complex biological matrix, filtering out signals from endogenous compounds. nih.gov

For instance, if Meclizine undergoes hydroxylation, a common Phase I metabolic reaction, the resulting metabolite will have a mass of (M+16). Its deuterated analog will have a mass of (M+d8+16). The consistent mass shift between the doublets confirms the structure of the metabolite relative to the parent drug. This technique is instrumental in building a comprehensive metabolic map for meclizine, identifying products of oxidation, demethylation, or other biotransformations. researchgate.net

Investigation of Cytochrome P450 Enzyme Involvement in Meclizine Metabolism (e.g., CYP2D6)

Cytochrome P450 (CYP) enzymes are a superfamily of proteins primarily responsible for the Phase I metabolism of a vast number of drugs. mdpi.commdpi.com Identifying the specific CYP isoforms that metabolize a drug is crucial for predicting potential drug-drug interactions and understanding variability in patient response. In vitro studies have identified CYP2D6 as the dominant enzyme responsible for the metabolism of meclizine. nih.govnih.govresearchgate.net The genetic polymorphism associated with CYP2D6 can contribute to significant interindividual differences in how the drug is processed. nih.govresearchgate.net Other isoforms, such as CYP1A2, CYP2C9, and CYP2C19, may play a minor role. researchgate.net

In these investigations, Meclizine-d8 Dihydrochloride is typically employed as an internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). In "reaction phenotyping" studies, non-deuterated meclizine is incubated with a panel of recombinant human CYP enzymes. By adding a known quantity of Meclizine-d8 to the samples before analysis, researchers can accurately measure the rate of meclizine depletion by each specific CYP isoform. The stable isotope-labeled internal standard co-elutes with the analyte but is distinguished by its higher mass, allowing for precise correction of any variability introduced during sample preparation and analysis.

Table 1: Major Human Cytochrome P450 Enzymes in Drug Metabolism

CYP Isoform Contribution to Drug Metabolism Preferred Substrate Characteristics
CYP3A4/5 ~30-50% Large, lipophilic molecules
CYP2D6 ~20-25% Basic compounds, often containing nitrogen
CYP2C9 ~10-15% Acidic compounds, NSAIDs, warfarin
CYP2C19 ~5% Proton pump inhibitors, clopidogrel
CYP1A2 ~5% Planar aromatic compounds, caffeine

This table summarizes the contribution of major CYP isoforms to the metabolism of clinically used drugs. nih.gov

Deuterium Switch Assays for Metabolic Route Determination and Isotope Effects

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE). juniperpublishers.com This principle is exploited in "deuterium switch" or "metabolic switching" studies to probe metabolic pathways. osti.govosti.gov

If meclizine is deuterated at a primary site of metabolism, the slowed reaction rate at that position may cause the metabolic machinery to shift to an alternative, previously minor, metabolic pathway. nih.govuniupo.it For example, if the primary metabolic route for meclizine is oxidation of a specific methyl group, placing deuterium atoms on that group (as in Meclizine-d8) could slow this process. This might lead to an observable increase in metabolites formed through other pathways, such as hydroxylation on one of the aromatic rings.

Observing such a metabolic switch provides valuable information about the flexibility of the active site of the metabolizing enzyme (e.g., CYP2D6) and reveals secondary or tertiary metabolic routes that might become important under certain conditions, such as when the primary pathway is inhibited by another co-administered drug. nih.gov

Applications in In Vitro Metabolic Stability and Metabolite Identification Assays

In vitro metabolic stability assays are fundamental in early drug discovery to predict a drug's metabolic clearance and half-life in the body. wuxiapptec.comwuxiapptec.com These assays typically involve incubating the drug candidate with liver fractions, such as microsomes or hepatocytes, and monitoring its disappearance over time. thermofisher.comnuvisan.com

In these assays, this compound serves as an ideal internal standard. A fixed concentration is added to all samples at each time point to quench the reaction. The ratio of the parent drug (meclizine) peak area to the internal standard (Meclizine-d8) peak area is then used to calculate the percentage of the parent drug remaining. This method ensures high precision and accuracy, which is essential for calculating key pharmacokinetic parameters like intrinsic clearance (Clint) and in vitro half-life (t½). bioivt.com

Table 2: Example Data from an In Vitro Metabolic Stability Assay in Human Liver Microsomes

Incubation Time (minutes) Meclizine Peak Area Meclizine-d8 Peak Area (Internal Standard) Analyte/IS Ratio % Parent Remaining
0 98,540 101,230 0.973 100.0%
5 81,230 100,980 0.804 82.6%
15 55,670 101,550 0.548 56.3%
30 30,110 100,890 0.298 30.6%
60 9,980 101,100 0.099 10.2%

This table presents hypothetical data demonstrating the use of a deuterated internal standard to accurately quantify the depletion of a parent drug over time in a metabolic stability assay.

For metabolite identification (MetID) assays, co-incubation with Meclizine-d8, as described in section 5.1, helps to rapidly locate and confirm metabolites in complex chromatograms, streamlining the process of structural elucidation. evotec.com

Theoretical and Mechanistic Aspects of Deuterium Isotope Effects in Meclizine Research

Kinetic Isotope Effects and Reaction Mechanism Elucidation for Drug Metabolism

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. wikipedia.org In the case of Meclizine-d8 Dihydrochloride (B599025), the eight deuterium (B1214612) atoms are strategically placed on the piperazine (B1678402) ring. The metabolism of meclizine (B1204245), particularly the reactions mediated by CYP2D6, often involves the cleavage of carbon-hydrogen (C-H) bonds. nih.govnih.govresearchgate.net The substitution of hydrogen with deuterium results in a carbon-deuterium (C-D) bond, which is stronger and has a lower vibrational frequency than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of the metabolic pathway.

For Meclizine, a potential metabolic pathway is the N-dealkylation of the piperazine ring to form metabolites like norchlorcyclizine. This process is believed to be initiated by the enzymatic abstraction of a hydrogen atom from a carbon adjacent to the nitrogen atom. In Meclizine-d8 Dihydrochloride, these positions would be occupied by deuterium atoms. Therefore, a primary KIE is anticipated for the N-dealkylation of Meclizine-d8. The magnitude of the KIE (kH/kD, the ratio of the rate constant for the non-deuterated to the deuterated compound) can provide valuable insights into the transition state of the reaction. A significant KIE would suggest that the C-H (or C-D) bond cleavage is indeed a rate-limiting step in the metabolic transformation. The study of KIEs can thus be a powerful tool to elucidate the precise mechanisms of Meclizine metabolism. nih.gov

To illustrate the potential impact of deuteration on the metabolism of Meclizine, a hypothetical data table is presented below. This table showcases the expected change in the rate of metabolite formation for Meclizine-d8 compared to its non-deuterated counterpart, assuming a significant KIE.

CompoundMetabolic PathwayHypothetical Rate of Metabolite Formation (pmol/min/mg protein)Kinetic Isotope Effect (kH/kD)
MeclizineN-dealkylation1005.0
Meclizine-d8N-dealkylation20

Deuterium Effects on Metabolic Stability and Intrinsic Clearance Rates

The following interactive table provides a hypothetical comparison of the pharmacokinetic parameters of Meclizine and Meclizine-d8, illustrating the potential effects of deuteration on metabolic stability and clearance.

CompoundHypothetical Intrinsic Clearance (CLint) (μL/min/mg protein)Hypothetical Half-life (t1/2) (hours)Hypothetical Area Under the Curve (AUC) (ng·h/mL)
Meclizine5061200
Meclizine-d815183600

Computational Chemistry Approaches to Model Isotope Effects and Reaction Energetics

Computational chemistry provides powerful tools to model and predict the kinetic isotope effects and reaction energetics of drug metabolism, which can be applied to the study of this compound. Quantum mechanics/molecular mechanics (QM/MM) methods are particularly well-suited for this purpose. nih.gov In this approach, the reactive center of the drug molecule and the active site of the metabolizing enzyme (e.g., the heme-iron center of CYP2D6) are treated with high-level quantum mechanics, while the surrounding protein and solvent environment are described using more computationally efficient molecular mechanics force fields.

Using QM/MM simulations, the entire reaction pathway for the metabolism of both Meclizine and Meclizine-d8 can be mapped out. This allows for the calculation of the activation energies for the C-H and C-D bond cleavage steps. The difference in these activation energies can then be used to predict the theoretical KIE. Furthermore, these computational models can help to visualize the transition state geometry and understand the electronic factors that contribute to the reaction mechanism.

Free energy perturbation (FEP) methods combined with path integral simulations can also be employed to accurately compute KIEs. nih.gov These methods explicitly account for nuclear quantum effects, such as zero-point energy and tunneling, which are crucial for an accurate description of isotope effects. By simulating the "mutation" of hydrogen to deuterium within the enzyme's active site, the change in the free energy of activation can be calculated, providing a direct prediction of the KIE. Such computational studies on Meclizine-d8 could provide valuable, atomistic-level insights into its metabolic fate and guide the design of future drug candidates with optimized pharmacokinetic profiles. nih.gov

Future Directions and Emerging Research Applications of Meclizine D8 Dihydrochloride

Advancements in Deuterated Compound Synthesis Technologies

The synthesis of deuterated compounds, including Meclizine-d8 Dihydrochloride (B599025), is becoming more efficient and cost-effective due to innovations in synthetic chemistry. neulandlabs.com Historically, the production of deuterated molecules involved complex and often low-yielding processes. However, recent developments are set to broaden the accessibility of compounds like Meclizine-d8 Dihydrochloride for a wider range of research applications.

Emerging synthesis techniques that could impact the future availability and research utility of this compound include:

Flow Chemistry: Continuous flow chemistry offers a more controlled and scalable method for deuteration reactions, potentially leading to higher yields and purity of this compound. nih.gov

Photocatalysis: Visible-light photocatalysis is emerging as a milder and more selective method for deuterium (B1214612) incorporation, which could be applied to the synthesis of complex molecules like this compound with high precision. researchgate.net

Hydrogen Isotope Exchange (HIE): Advances in HIE reactions, a common method for deuteration, are improving the efficiency and selectivity of deuterium labeling on aromatic compounds, which are structural components of Meclizine (B1204245). researchgate.netrsc.org

These advancements are expected to reduce the cost and increase the availability of this compound, making it a more viable tool for extensive preclinical research beyond its current primary use.

Synthesis Technology Potential Impact on this compound Research
Flow ChemistryIncreased availability for larger-scale preclinical studies.
PhotocatalysisMore precise and selective deuteration for mechanistic studies.
Hydrogen Isotope Exchange (HIE)Cost-effective production for broader research applications.

Integration with Novel Analytical Platforms and Imaging Techniques

While this compound is already a valuable tool in mass spectrometry, its utility is set to expand with the advent of more sophisticated analytical and imaging technologies. clearsynth.com The stable isotopic label of this compound makes it an ideal probe for advanced analytical methods that can provide deeper insights into its biological behavior.

Future analytical and imaging applications could include:

Advanced Mass Spectrometry: The use of deuterated internal standards like this compound is crucial for accurate quantification in complex biological matrices. lcms.cz Future applications will likely involve its use in high-resolution mass spectrometry to study the metabolic fate of Meclizine in more detail.

Deuterium MRI (dMRI): Deuterium metabolic imaging is a non-invasive technique that can visualize the metabolic pathways of deuterated compounds in vivo. mdpi.combohrium.com Future studies could use this compound to track its distribution and metabolism in real-time within living organisms, providing valuable pharmacokinetic and pharmacodynamic data.

PET and SPECT Imaging: While requiring the introduction of a positron-emitting or gamma-emitting radionuclide, the core structure of Meclizine could be modified for use in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging. nih.govfrontiersin.org Deuteration in non-radiolabeled positions of such a tracer could still be used to fine-tune its metabolic stability and imaging properties.

The integration of this compound with these novel platforms will allow researchers to move beyond simple quantification and explore the dynamic interactions of the compound within biological systems.

Expanded Applications in Pre-clinical Drug Discovery and Mechanistic Biology

The kinetic isotope effect, a phenomenon where the heavier deuterium atom slows down metabolic processes, is a key feature of deuterated compounds that can be exploited in preclinical drug discovery. nih.govsimsonpharma.com By strategically replacing hydrogen with deuterium, the metabolic stability of a drug can be enhanced, potentially leading to an improved pharmacokinetic profile. researchgate.net

Future preclinical applications of this compound could focus on:

Metabolic Pathway Elucidation: By comparing the metabolism of Meclizine with that of this compound, researchers can identify the specific sites of metabolic breakdown on the molecule. synmr.in This information is invaluable for designing new drug candidates with improved metabolic stability.

Pharmacokinetic Modulation: The deuteration in this compound may alter its pharmacokinetic properties compared to the non-deuterated form. researchgate.net Preclinical studies could investigate whether this deuteration leads to a longer half-life or altered distribution, which could inform the design of future antihistamines with more favorable dosing regimens.

Investigating Off-Target Effects: Understanding the full pharmacological profile of a drug is crucial. This compound could be used in preclinical models to explore if its altered metabolism affects its interactions with other receptors or pathways, providing a more comprehensive safety and efficacy profile.

These expanded applications would leverage this compound not just as a reference standard, but as an active research tool to understand and improve upon the therapeutic properties of the parent compound.

Research Area Potential Application of this compound
Metabolic Pathway ElucidationIdentify metabolic "hotspots" on the Meclizine molecule.
Pharmacokinetic ModulationAssess the impact of deuteration on half-life and distribution.
Off-Target EffectsExplore how altered metabolism influences interactions with other biological targets.

Potential for Deuterated Analogues in Investigating Drug-Drug Interactions (Mechanistic and Analytical Focus)

Deuterated compounds are powerful tools for studying drug-drug interactions (DDIs) due to their ability to act as tracers in complex metabolic systems. nih.gov this compound can be used in both an analytical and mechanistic capacity to investigate how co-administered drugs affect the metabolism of Meclizine.

Future research in this area could involve:

CYP450 Inhibition/Induction Studies: Meclizine is metabolized by cytochrome P450 enzymes. In vitro and in vivo studies could use this compound as a probe to determine how other drugs inhibit or induce these enzymes, by precisely measuring the formation of its metabolites.

Transporter-Mediated DDI Studies: The interaction of drugs with transporters can significantly impact their absorption, distribution, and excretion. This compound could be used to investigate whether other drugs interfere with the transport of Meclizine across biological membranes.

Mechanistic Insights into Metabolic Shunting: When one metabolic pathway is blocked by a co-administered drug, the metabolism of the primary drug may shift to alternative pathways. Deuterated analogs can help in tracing these alternative metabolic routes. nih.gov

By using this compound in DDI studies, researchers can gain a more quantitative and mechanistic understanding of how Meclizine interacts with other medications, which is critical for predicting and managing potential adverse drug events.

Addressing Research Gaps and Methodological Challenges in Deuterated Compound Utilization

Despite the growing interest in deuterated compounds, there are still research gaps and methodological challenges that need to be addressed to fully realize their potential. musechem.com The future of this compound research will also depend on overcoming these hurdles.

Key challenges and future research needs include:

Cost and Accessibility: While synthesis methods are improving, the cost of deuterated compounds can still be a barrier for some research. nih.gov Continued innovation in synthesis is needed to make compounds like this compound more widely available.

Isotopic Purity and Stability: Ensuring the high isotopic purity of deuterated standards is critical for analytical accuracy. hilarispublisher.com There can also be challenges with the stability of the deuterium label under certain analytical conditions. researchgate.net

Predicting the Effects of Deuteration: The impact of deuteration on a drug's pharmacokinetic and pharmacodynamic properties is not always predictable. nih.gov More research is needed to develop computational models that can better predict the effects of deuteration on drug behavior.

Regulatory Considerations: As more deuterated drugs are developed, clear regulatory guidelines for their evaluation and approval will be essential. musechem.com

Addressing these challenges will be crucial for expanding the research applications of this compound and other deuterated compounds in the future.

Q & A

Q. What are the critical steps in synthesizing and characterizing Meclizine-d8 Dihydrochloride for isotopic purity?

  • Methodological Answer : Synthesis involves substituting eight hydrogen atoms with deuterium at specified positions, typically via catalytic exchange or deuterated precursor routes. Post-synthesis, characterization requires high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected m/z for C25H19D8ClN2·2HCl) and <sup>1</sup>H-NMR to verify deuterium incorporation (absence of proton signals at labeled sites). Purity (>99.5%) should be validated using HPLC-UV and COA documentation .

Q. Which analytical techniques are essential for validating isotopic purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : <sup>13</sup>C-NMR and DEPT experiments to confirm carbon-deuterium bonding and structural fidelity.
  • LC-MS/MS : Quantify isotopic enrichment (≥98% deuterium incorporation) and detect impurities.
  • Elemental Analysis : Match experimental C, H, Cl, and N percentages to theoretical values (e.g., C: 64.73%; Cl: 22.93%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store lyophilized powder at -20°C in airtight, light-resistant containers to prevent hygroscopic degradation. For solution preparation, use deuterated solvents (e.g., D2O) to minimize proton exchange. Always reference the Safety Data Sheet (SDS) for hazard mitigation (e.g., PPE requirements) .

Advanced Research Questions

Q. How does deuterium labeling influence the pharmacokinetic (PK) profile of this compound compared to the non-deuterated form?

  • Methodological Answer : Deuterium can alter metabolic stability via the isotope effect , slowing CYP450-mediated oxidation. To assess this:
  • Conduct in vitro microsomal assays comparing half-life (t1/2) of Meclizine-d8 vs. Meclizine.
  • Use LC-HRMS to track deuterium retention in plasma metabolites in preclinical models.
  • Model PK parameters (e.g., AUC, Cmax) using non-compartmental analysis .

Q. What experimental strategies resolve contradictions in reported histamine H1 receptor binding affinities for this compound?

  • Methodological Answer :
  • Standardize Assay Conditions : Use identical cell lines (e.g., HEK293 expressing human H1 receptors) and buffer pH (7.4).
  • Competitive Binding Assays : Employ [<sup>3</sup>H]-pyrilamine as a radioligand with varying Meclizine-d8 concentrations.
  • Data Normalization : Include reference antagonists (e.g., diphenhydramine) to control for inter-experimental variability. Statistical analysis (e.g., ANOVA) identifies outliers .

Q. How can researchers design a study to assess the inverse agonism of this compound on human constitutive androstane receptor (CAR)?

  • Methodological Answer :
  • Luciferase Reporter Assays : Transfect HepG2 cells with CAR expression plasmids and a CYP2B6-driven luciferase reporter.
  • Dose-Response Curves : Test Meclizine-d8 (1 nM–10 µM) with/without CAR agonists (e.g., CITCO).
  • Data Interpretation : Calculate EC50 and compare efficacy (% suppression) to non-deuterated Meclizine. Include siRNA knockdown controls to confirm CAR specificity .

Q. What methodologies integrate metabolomic data with pharmacokinetic modeling for this compound?

  • Methodological Answer :
  • Untargeted Metabolomics : Use UPLC-QTOF-MS to profile deuterated metabolites in plasma and liver microsomes.
  • Compartmental Modeling : Apply tools like Phoenix WinNonlin to correlate metabolite concentrations with PK profiles.
  • Pathway Analysis : Map metabolites to CYP450 pathways using databases (e.g., HMDB) to identify deuterium-sensitive nodes .

Data Management & Reproducibility

Q. How should researchers document experimental protocols for this compound to ensure reproducibility?

  • Methodological Answer :
  • Detailed Metadata : Record batch-specific data (e.g., purity, CAS 1432062-16-2) and storage conditions.
  • Supplemental Files : Provide NMR/MS spectra, chromatograms, and raw data in repositories like Zenodo.
  • MIACARM Compliance : Annotate cellular assay metadata (e.g., cell passage number, incubation times) for cross-study validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.